1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Isomer: Orders-of-Magnitude Log D Reduction and Superior Metabolic Stability
The 1,3,4-oxadiazole core of CAS 865287-57-6 provides a quantifiable physicochemical advantage over the 1,2,4-oxadiazole regioisomer. In a systematic matched-pair analysis of oxadiazole-containing compounds from the AstraZeneca corporate collection (n > 100 matched pairs), the 1,3,4-oxadiazole isomer consistently exhibited approximately one order of magnitude lower lipophilicity (log D at pH 7.4) compared to its 1,2,4-oxadiazole partner. Concurrently, significant improvements were observed in metabolic stability (higher percentage of parent compound remaining after 60 min incubation with human, rat, and mouse hepatocytes), hERG inhibition liability (lower potency), and aqueous solubility (higher µM range) for the 1,3,4-isomer [1]. For CAS 865287-57-6 specifically, the calculated log P is approximately 3.32, which is consistent with the 1,3,4-oxadiazole class profile [2]. In contrast, a hypothetical 1,2,4-oxadiazole isomer of the same compound would be predicted to exhibit log D approximately 1.0–1.5 units higher, translating to >10-fold higher lipophilicity and potentially increased off-target binding and metabolic clearance [1]. This represents a fundamental, quantifiable advantage favoring selection of the 1,3,4-isomer for drug discovery programs.
| Evidence Dimension | Lipophilicity (log D at pH 7.4) and metabolic stability (hepatocyte incubation, % remaining at 60 min) |
|---|---|
| Target Compound Data | log P (calculated) ≈ 3.32 (1,3,4-oxadiazole isomer) [2]; 1,3,4-oxadiazole class: ~10-fold lower log D vs. 1,2,4-isomer [1] |
| Comparator Or Baseline | 1,2,4-oxadiazole isomer (hypothetical analog): predicted ~1.0–1.5 log D units higher, ~10-fold more lipophilic [1] |
| Quantified Difference | Approximately 10-fold (1 order of magnitude) lower log D for 1,3,4-isomer vs. 1,2,4-isomer; superior metabolic stability, lower hERG inhibition, and higher aqueous solubility favoring 1,3,4-oxadiazole [1] |
| Conditions | Matched-pair analysis (n > 100 pairs); log D measured at pH 7.4; metabolic stability assessed by human, rat, and mouse hepatocyte incubation at 37 °C for 60–120 min; hERG inhibition measured by patch-clamp electrophysiology; aqueous solubility by shake-flask method [1] |
Why This Matters
The 1,3,4-oxadiazole isomer offers a pre-validated pharmacokinetic advantage over 1,2,4-isomers, reducing lipophilicity-driven attrition risk and improving developability profiles in early-stage screening.
- [1] Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. Oxadiazoles in Medicinal Chemistry. J Med Chem. 2012;55(5):1817-1830. doi:10.1021/jm2013248. PMID: 22185670. View Source
- [2] Calculated log P value from SIL-Drug database (IBB Warsaw). Molecular formula C₁₇H₁₅N₃O₂, MW 293.33, clogP 3.32, TPSA 59.23 Ų. Available at: https://sildrug.ibb.waw.pl View Source
